(S)-2-(trifluoromethyl)azetidine tosylate
Description
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;(2S)-2-(trifluoromethyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H6F3N/c1-6-2-4-7(5-3-6)11(8,9)10;5-4(6,7)3-1-2-8-3/h2-5H,1H3,(H,8,9,10);3,8H,1-2H2/t;3-/m.0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFFBCXHVADOPM-HVDRVSQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@@H]1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Azetidine Heterocycle: Fundamental Chemical Attributes and Contemporary Synthetic Significance
Structural Characteristics and Ring Strain Properties of Azetidines
Azetidine (B1206935) is a four-membered, nitrogen-containing heterocycle analogous to cyclobutane. rsc.orgrsc.org A defining feature of the azetidine ring is its significant ring strain, which dictates much of its reactivity. rsc.orgrsc.org The strain energy is approximately 25.4 kcal/mol. rsc.org This value is intermediate, lying between the more strained and less stable aziridines (approx. 27.7 kcal/mol) and the largely strain-free, unreactive pyrrolidines (approx. 5.4 kcal/mol). rsc.org This balance of strain means the azetidine ring is significantly more stable and easier to handle than aziridines, yet it possesses a unique reactivity that can be initiated under specific reaction conditions. rsc.orgrsc.org
The azetidine ring is not planar and adopts a puckered conformation. nih.gov The degree of puckering and the preferred conformation can be influenced by the nature and position of substituents on the ring. researchgate.net This non-planar geometry and the inherent rigidity of the small ring structure are key attributes exploited in medicinal chemistry to limit the conformational flexibility of molecules, which can lead to higher binding affinity with biological targets. researchgate.netenamine.net
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine (B145994) | 3-membered | 27.7 |
| Azetidine | 4-membered | 25.4 |
| Pyrrolidine (B122466) | 5-membered | 5.4 |
| Piperidine | 6-membered | 0 |
Data sourced from multiple scientific reports. rsc.orgrsc.orgresearchgate.net
Historical Context and Evolution of Azetidine Chemistry in Organic Synthesis
The first synthesis of the parent azetidine compound was reported in 1888. rsc.org For many years, the synthesis of azetidine derivatives was considered challenging. bham.ac.uknih.gov This difficulty arose from the energetically unfavorable transition states involved in forming a strained four-membered ring, which often resulted in low yields due to competing reactions like facile ring opening. bham.ac.uk
Early synthetic strategies often relied on the intramolecular cyclization of precursors such as γ-haloamines or γ-aminoalcohols. researchgate.net Over the past few decades, however, remarkable advances have been made, and the synthetic toolbox for accessing azetidines has expanded considerably. rsc.orgrsc.org Modern methods are more robust and versatile, providing access to a wide array of functionalized azetidines.
Key evolutionary steps in azetidine synthesis include:
[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, has become an efficient route to functionalized azetidines. magtech.com.cnresearchgate.net
Ring Contraction and Expansion: Methods have been developed that involve the ring contraction of five-membered heterocycles (like pyrrolidinones) or the ring expansion of three-membered rings (like aziridines). magtech.com.cnrsc.orgresearchgate.net
Palladium-Catalyzed C-H Amination: The development of transition-metal-catalyzed reactions, such as the intramolecular amination of unactivated C-H bonds, has provided novel and efficient pathways to azetidine rings. rsc.orgorganic-chemistry.org
Strain-Release Reactions: The reactivity of highly strained systems like 1-azabicyclo[1.1.0]butanes can be harnessed in strain-release reactions to generate diversely substituted azetidines. rsc.org
Role of Azetidine Scaffolds as Versatile Building Blocks in Contemporary Organic Chemistry
Azetidines are now recognized as one of the most important four-membered heterocycles in organic synthesis and medicinal chemistry. rsc.orgrsc.orgresearchgate.net Their utility stems from their unique combination of reasonable stability and strain-driven reactivity. researchgate.net They serve as valuable intermediates and building blocks for constructing more complex nitrogen-containing molecules. magtech.com.cnresearchgate.net
The synthetic utility of azetidines is demonstrated in several ways:
Ring-Opening Reactions: The inherent ring strain allows for selective cleavage of the C-N or C-C bonds under appropriate conditions, providing access to highly functionalized 1,3-amino compounds that would be difficult to synthesize otherwise. rsc.orgresearchgate.net
Medicinal Chemistry: The azetidine moiety is a "privileged scaffold" found in numerous bioactive compounds and pharmaceuticals. researchgate.netnih.gov Its incorporation can enhance pharmacological properties by providing conformational rigidity and introducing a basic nitrogen center. enamine.netnih.gov A notable example is Azelnidipine, an antihypertensive agent. enamine.netbham.ac.uk Azetidine-containing compounds have shown a diverse range of biological activities, including antibacterial, antimalarial, and anti-inflammatory properties. nih.govlifechemicals.com
Natural Products: Although relatively rare in nature compared to five- and six-membered rings, the azetidine motif is present in several natural products. wikipedia.org The first to be identified was azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in plants like lily-of-the-valley. rsc.orgbham.ac.ukwikipedia.org Other examples include the penaresidin (B1208786) alkaloids, derived from marine sponges, and mugineic acids, which are involved in iron uptake in plants. bham.ac.ukwikipedia.org
The development of synthetic methods to produce chiral, functionalized azetidines, such as (S)-2-(trifluoromethyl)azetidine tosylate, continues to expand the role of this heterocycle as a key building block for creating novel chemical entities with tailored properties. nih.govnih.gov
Chiral Fluorinated Azetidines: Advanced Stereochemical Considerations and Synthetic Utility
Strategic Incorporation of the Trifluoromethyl Group in Azetidine (B1206935) Architectures
The placement of a trifluoromethyl (CF3) group at the C2 position of the azetidine ring is a deliberate design element that profoundly alters the molecule's fundamental properties. This substitution is not merely an addition of steric bulk but a strategic modification that leverages the potent electronic and conformational effects of fluorine.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that stems from the high electronegativity of the three fluorine atoms. This potent inductive effect significantly influences the electron density distribution within the azetidine ring. nih.gov
The primary consequence of this electron withdrawal is a marked reduction in the basicity of the azetidine nitrogen. nih.gov The lone pair of electrons on the nitrogen atom is less available for protonation due to the strong pull of the adjacent trifluoromethyl group. This modulation of pKa is a critical feature in drug design, as it can mitigate off-target effects often associated with more basic amine groups. nih.gov While the pKa of the parent, unsubstituted azetidine is approximately 11.29, the introduction of a CF3 group at the C2 position is expected to lower this value considerably, thereby altering the molecule's ionization state at physiological pH.
Table 1: Inductive Effect of CF3 Group on Azetidine Basicity
| Compound | Substituent at C2 | Expected pKa Change | Rationale |
|---|---|---|---|
| Azetidine | -H | Baseline | Standard secondary amine basicity |
This inductive effect also activates adjacent electrophilic sites, a property that can be harnessed in synthetic transformations. chim.it The electron-poor nature of the carbon atom bearing the trifluoromethyl group can influence the regioselectivity of ring-opening reactions, a key aspect of the synthetic utility of azetidine derivatives.
The four-membered azetidine ring is not planar and exists in a puckered conformation. The introduction of substituents can significantly influence the degree and nature of this ring pucker. A computational study by O'Hagan and co-workers on a model 3-fluoroazetidine derivative provides insight into the conformational effects at play. researchgate.net
In its neutral state, the model fluorinated azetidine was calculated to prefer a ring pucker that places the fluorine atom distant from the nitrogen atom, with an N–C–C–F dihedral angle of 137.2°. researchgate.net However, upon protonation of the nitrogen, the conformation inverts. In the charged azetidinium species, the fluorine atom is drawn closer to the positively charged nitrogen, resulting in an N+–C–C–F dihedral angle of 100.0°. researchgate.net This change is attributed to a favorable electrostatic interaction between the C–F bond dipole and the positive charge on the nitrogen atom. For comparison, the parent, non-fluorinated azetidine exhibits a ring pucker characterized by a dihedral angle of 37°. rsc.org
Table 2: Calculated Conformational Data for a Model Fluorinated Azetidine
| Species | State | N–C–C–F Dihedral Angle | Key Interaction |
|---|---|---|---|
| 3-fluoroazetidine | Neutral | 137.2° | Steric/dipole repulsion |
Data from a computational study on a model 3-fluoroazetidine derivative. researchgate.net
This conformational control is crucial. The defined three-dimensional arrangement of substituents on the rigid azetidine scaffold, influenced by the trifluoromethyl group, is a key factor in determining how these molecules interact with biological targets such as enzymes and receptors.
Significance of Enantiopurity in Chiral Azetidine Derivatives for Complex Molecule Synthesis
In the synthesis of complex, biologically active molecules, the control of stereochemistry is paramount. Chiral building blocks, such as (S)-2-(trifluoromethyl)azetidine tosylate, are essential for constructing these intricate architectures with high stereochemical fidelity. The use of enantiopure starting materials obviates the need for challenging and often inefficient chiral separations or asymmetric syntheses at later stages of a synthetic sequence. chim.it
The pharmaceutical industry increasingly relies on single-enantiomer drugs to improve efficacy and minimize potential side effects associated with the unwanted enantiomer. Chiral azetidines are valuable intermediates because their strained ring system can be strategically opened in a regio- and stereoselective manner, providing access to a variety of acyclic chiral amine derivatives. chim.it The predictable stereochemical outcome of these ring-opening reactions, dictated by the absolute configuration of the starting azetidine, is a powerful tool for asymmetric synthesis.
Furthermore, enantiopure azetidines can serve as chiral ligands or catalysts in asymmetric transformations, inducing chirality in the products of reactions like Friedel-Crafts alkylations and Henry reactions. rsc.org The well-defined cis or trans arrangement of substituents on the azetidine ring, stemming from its stereochemically pure nature, is critical for effective chiral induction.
Overview of Known Chiral Trifluoromethyl Azetidines Relevant to this compound
This compound belongs to a growing class of chiral trifluoromethylated azetidines that are recognized as valuable building blocks in medicinal and synthetic chemistry. nih.govchim.it The synthesis and application of these compounds have been the focus of considerable research.
One notable example is the enantiopure (2R)-2-trifluoromethyl-2-carboxyazetidine, a constrained α-amino acid analog. Its synthesis was achieved via a key Strecker-type reaction on a chiral CF3-containing bicyclic oxazolidine (B1195125) intermediate derived from (R)-phenylglycinol. researchgate.netnih.gov This compound serves as a novel scaffold for constructing constrained peptides, where the trifluoromethyl group can enhance metabolic stability and induce specific conformations. nih.gov
Other synthetic strategies have been developed to access a variety of chiral 2-(trifluoromethyl)azetidines. These include:
Intramolecular nucleophilic substitution of γ-chloro-(trifluoromethyl)amines. nih.gov
Cyclization of α-trifluoromethyl homoallylic amines derived from chiral imines. nih.gov
Ring-expansion reactions of trifluoromethyl-substituted aziridine (B145994) derivatives. nih.gov
Strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which can be functionalized to produce diversely substituted 2-(trifluoromethyl)azetidines. nih.gov
These chiral building blocks have been incorporated into complex molecules with potential therapeutic applications. For instance, trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides have been developed as potent and orally bioavailable agonists for the Takeda G-protein receptor 5 (TGR5), a target for metabolic diseases. nih.gov The defined stereochemistry of the azetidine core is critical for the potent activity of these compounds.
Table 3: Examples of Synthetically Relevant Chiral Trifluoromethyl Azetidines
| Compound | Key Features | Synthetic Precursor/Method | Potential Application | Reference |
|---|---|---|---|---|
| This compound | Enantiopure building block | Asymmetric synthesis | General synthetic intermediate | N/A |
| (2R)-2-trifluoromethyl-2-carboxyazetidine | Constrained α-amino acid analog | Strecker reaction on chiral oxazolidine | Peptide and peptidomimetic synthesis | researchgate.netnih.gov |
| Substituted 2-(trifluoromethyl)azetidin-3-ols | Functionalized chiral azetidines | Strain-release of azabicyclobutanes | Medicinal chemistry scaffolds | nih.gov |
Chemical Reactivity and Transformation Mechanisms of S 2 Trifluoromethyl Azetidine Tosylate and Fluorinated Azetidines
Ring-Opening Reactions of Azetidines
Ring-opening reactions are a cornerstone of azetidine (B1206935) chemistry, providing a versatile pathway to a variety of functionalized acyclic amines. rsc.org The activation of the nitrogen atom, for instance by protonation or acylation, is often a prerequisite for cleaving the otherwise stable N-C σ bond. rsc.orgmagtech.com.cn
Nucleophilic Ring Opening Mechanisms
The ring-opening of activated azetidines, such as the (S)-2-(trifluoromethyl)azetidinium tosylate, typically proceeds via an SN2 mechanism. Nucleophiles attack one of the ring carbons, leading to the cleavage of a C-N bond. bohrium.com The regioselectivity of this attack is a critical aspect, often influenced by steric and electronic factors. researchgate.net
In the case of 2-substituted azetidinium ions, nucleophilic attack can occur at either the C2 or C4 position. For 1-alkyl-2-(trifluoromethyl)azetidines that are quaternized to form azetidinium salts, subsequent ring-opening by various nucleophiles (oxygen, nitrogen, carbon, sulfur, and halogens) occurs regiospecifically at the C4 position. nih.govresearchgate.net This indicates a departure from the reactivity of azetidines bearing other electron-withdrawing groups at C2, where attack at C2 is often competitive or preferred. bohrium.com The electron-withdrawing trifluoromethyl group at C2 may disfavor the development of positive charge at this position, directing the nucleophile to the less sterically hindered and still electrophilic C4 carbon.
The following table summarizes the regioselective ring-opening of activated 2-(trifluoromethyl)azetidines with various nucleophiles.
| Nucleophile Source | Product Type | Position of Attack | Reference |
| Oxygen (e.g., H₂O, ROH) | γ-Amino alcohol derivatives | C4 | nih.gov |
| Nitrogen (e.g., R₂NH) | γ-Diamino derivatives | C4 | nih.gov |
| Carbon (e.g., Grignard reagents) | γ-Amino alkyl derivatives | C4 | nih.gov |
| Sulfur (e.g., RSH) | γ-Amino thiol derivatives | C4 | nih.gov |
| Halogen (e.g., F⁻, Cl⁻) | γ-Halo amines | C4 | nih.govresearchgate.net |
Acid-Mediated and Lewis Acid Catalyzed Ring Opening
Brønsted and Lewis acids are crucial for promoting the ring-opening of azetidines by activating the nitrogen atom. magtech.com.cnresearchgate.net For (S)-2-(trifluoromethyl)azetidine tosylate, the nitrogen is already protonated, forming a reactive azetidinium ion. In other cases, external acids are required. For instance, the reaction of N-H or N-alkyl azetidines with arenes via a Friedel-Crafts type reaction can be promoted by Lewis acids. rsc.org Similarly, the ring-opening of azetidines with the Olah reagent (pyridine-HF) provides access to γ-fluorinated amines, proceeding through acid-promoted N-activation. rsc.orgrsc.org
Lewis acids like La(OTf)₃ have been shown to catalyze the intramolecular regioselective aminolysis of epoxides to form azetidines, showcasing their ability to activate strained rings. nih.gov This principle extends to the activation of the azetidine ring itself for intermolecular nucleophilic attack. acs.orgthieme-connect.comresearchgate.net Cooperative Brønsted/Lewis acid catalysis can also be employed for the ring-opening of azetidines with organotrifluoroborate salts, affording γ,γ-substituted amines with complete regioselectivity. organic-chemistry.org
Regioselectivity and Stereocontrol in Ring-Opening Processes
As mentioned, the regioselectivity of ring-opening in unsymmetrically substituted azetidines is a key consideration. In 2-(trifluoromethyl)azetidinium ions, the attack is directed to the C4 position. nih.gov This is controlled by the powerful electron-withdrawing nature of the CF₃ group, which deactivates the adjacent C2 carbon towards nucleophilic attack.
Stereocontrol is also a critical feature. The ring-opening of azetidinium ions is generally an SN2 process, which proceeds with inversion of configuration at the center of attack. bohrium.com When a chiral azetidine, such as the (S)-enantiomer of 2-(trifluoromethyl)azetidine (B2671701), is opened at the C4 position, the stereocenter at C2 remains unaffected. If the attack were to occur at C2, it would proceed with inversion of stereochemistry. The stereospecificity of these reactions is vital for the synthesis of enantiomerically pure acyclic molecules. For example, the stereospecific strain-release reactions of 2-substituted 1-azabicyclo[1.1.0]butanes with various nucleophiles, promoted by protonation, deliver the corresponding azetidines with high stereocontrol. nih.gov
Strain-Driven Reactivity in Ring-Opening Transformations
The significant ring strain of azetidines (approx. 25.4 kcal mol⁻¹) is a primary driver for their reactivity. rsc.orgrsc.orgresearchwithrutgers.comresearchgate.net This strain is released upon ring-opening, providing a strong thermodynamic impetus for the reaction. This principle is elegantly harnessed in strain-release reactions of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). nih.gov These ABBs undergo ring-opening with reagents like benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) to yield diversely substituted 2-(trifluoromethyl)azetidines. nih.govresearchgate.net The reaction is driven by the release of the immense strain in the bicyclic system. nih.govbris.ac.uk
The reactivity of the azetidine ring itself, while less pronounced than that of ABBs, is still fundamentally strain-driven. rsc.org This inherent strain allows for reactions to occur under conditions where larger, unstrained rings would be inert. nih.gov
Ring Expansion Reactions and Rearrangements
Azetidines can undergo ring expansion to form larger heterocyclic systems, such as pyrrolidines and 1,3-oxazinan-2-ones. nih.govmagtech.com.cnimperial.ac.uk These reactions often proceed through the formation of a bicyclic intermediate, followed by regioselective ring-opening.
For example, enantiopure 2-hydroxyalkylazetidines can be rearranged into 3-fluoropyrrolidines upon treatment with diethylaminosulfur trifluoride (DAST). researchgate.net This reaction is stereospecific and involves a bicyclic 1-azoniabicyclo[2.1.0]pentane intermediate, which is then opened regioselectively by a fluoride (B91410) anion. researchgate.net Similarly, activated 2-trifluoroethylated azetidines can react with various nucleophiles to afford chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines via the interception of bicyclic aziridinium (B1262131) intermediates. researchgate.net
Acid-mediated ring expansion of 2-ester-2-aryl-azetidine carbamates can also be achieved using Brønsted acids to form 6,6-disubstituted 1,3-oxazinan-2-ones in excellent yields. imperial.ac.uk Some ring-expansion reactions have also been reported involving (trifluoromethyl)aziridine carboxylic acid derivatives as precursors to 2-(trifluoromethyl)azetidines. nih.gov
Functionalization and Derivatization Strategies
The azetidine ring, including (S)-2-(trifluoromethyl)azetidine, can be functionalized through various strategies. The nitrogen atom of an N-H azetidine can be readily derivatized. For instance, it can be functionalized with a Boc anhydride. nih.gov
Furthermore, strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes provide a route to diversely substituted 2-(trifluoromethyl)azetidines. nih.gov Reaction with benzyl chloroformate yields 3-chloroazetidines, while reaction with trifluoroacetic anhydride can lead to the formation of azetidin-3-ols. nih.govresearchgate.net Palladium-catalyzed hydrogenolysis of these precursors offers an entry to cis-3-aryl-2-trifluoromethyl azetidines. nih.govresearchgate.net These reactions highlight the utility of strained precursors in generating a library of functionalized azetidines.
The following table provides examples of functionalization reactions starting from 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.
| Reagent | Product Type | Key Features | Reference |
| Benzyl chloroformate | 3-Chloro-2-(trifluoromethyl)azetidines | Strain-release ring-opening | nih.govresearchgate.net |
| Trifluoroacetic anhydride | 2-(Trifluoromethyl)azetidin-3-ols | Formal hydration | nih.gov |
| Pd-catalyzed hydrogenolysis | cis-3-Aryl-2-(trifluoromethyl)azetidines | Stereoselective C-C bond cleavage | nih.govresearchgate.net |
N-Functionalization and Protecting Group Chemistry
The nitrogen atom of the azetidine ring in 2-(trifluoromethyl)azetidines serves as a key site for functionalization, allowing for the introduction of various substituents and protecting groups. This versatility is crucial for the synthesis of complex molecules.
Common nitrogen protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are readily installed on the 2-(trifluoromethyl)azetidine scaffold. For instance, N-Boc protected 2-(trifluoromethyl)azetidines can be synthesized through the reaction of the azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net Similarly, the Cbz group can be introduced using benzyl chloroformate. researchgate.netnih.gov These protecting groups are stable under a variety of reaction conditions and can be selectively removed when needed, providing a strategic advantage in multistep syntheses.
Acylation of the azetidine nitrogen is another important transformation. Reaction with acylating agents like trifluoroacetic anhydride can proceed smoothly, leading to the corresponding N-acyl derivatives. researchgate.netnih.gov This reaction not only modifies the properties of the azetidine but also provides a handle for further synthetic manipulations.
The table below summarizes common N-functionalization reactions of 2-(trifluoromethyl)azetidines.
| Reagent | Product Type | Reference |
| Di-tert-butyl dicarbonate (Boc₂O) | N-Boc protected azetidine | researchgate.net |
| Benzyl chloroformate | N-Cbz protected azetidine | researchgate.netnih.gov |
| Trifluoroacetic anhydride | N-Trifluoroacetyl azetidine | researchgate.netnih.gov |
Carbon-Carbon Bond Forming Reactions (e.g., Coupling Reactions, Alkylation)
While direct coupling and alkylation reactions on the this compound itself are not extensively detailed in the reviewed literature, the broader class of azetidines, including fluorinated analogs, participates in various carbon-carbon bond-forming reactions. These transformations are critical for building molecular complexity.
The development of methods for the alkylation of azetidine derivatives allows for the introduction of new carbon substituents onto the ring. Although specific examples for the title compound are scarce, the principles of such reactions are well-established for the azetidine core.
Palladium-Catalyzed Transformations (e.g., Hydrogenolysis, C-H activation)
Palladium catalysis has emerged as a powerful tool for the transformation of fluorinated azetidines. These reactions offer efficient and selective methods for bond cleavage and formation.
A notable example is the palladium-catalyzed hydrogenolysis of 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which provides a convenient route to cis-2,3-disubstituted azetidines. researchgate.netnih.gov This reaction proceeds under a hydrogen atmosphere in the presence of a palladium catalyst and is often carried out with the in-situ protection of the azetidine nitrogen with a Boc group to prevent catalyst poisoning. researchgate.net The stereochemical outcome of this hydrogenolysis is significantly influenced by the trifluoromethyl group. researchgate.net
While direct palladium-catalyzed C-H activation on the (S)-2-(trifluoromethyl)azetidine ring is not explicitly described, the field of transition-metal-catalyzed C-H activation of fluorinated molecules is rapidly advancing. nih.gov Such methodologies hold promise for the future functionalization of the azetidine scaffold at positions that are otherwise difficult to access.
The following table details a key palladium-catalyzed transformation of a precursor to 2-(trifluoromethyl)azetidines.
| Reactant | Catalyst | Reagent | Product | Reference |
| 3-Aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | Pd/C | H₂, Boc₂O | cis-N-Boc-3-aryl-2-(trifluoromethyl)azetidine | researchgate.net |
Electronic and Steric Influence of the Trifluoromethyl Group on Azetidine Reactivity
The trifluoromethyl (CF₃) group exerts a profound electronic and steric influence on the reactivity of the azetidine ring. Its strong electron-withdrawing nature and significant steric bulk compared to a hydrogen atom modulate the properties of the molecule in several key ways.
Electronic Effects: The potent electron-withdrawing effect of the CF₃ group decreases the basicity and nucleophilicity of the azetidine nitrogen atom. researchgate.net This reduced nucleophilicity can necessitate the use of stronger bases or more reactive electrophiles in N-functionalization reactions. For instance, the synthesis of certain 2-(trifluoromethyl)azetidines requires a strong base like LiHMDS due to the diminished nucleophilicity of the nitrogen atom. researchgate.net
Steric Effects: The steric hindrance imposed by the trifluoromethyl group plays a crucial role in directing the regioselectivity of certain reactions. For example, in nucleophilic ring-opening reactions of activated 2-(trifluoromethyl)azetidines, the attack of the nucleophile often occurs regioselectively at the less hindered C4 position. researchgate.net Furthermore, the trifluoromethyl group has been shown to have a remarkable influence on the stereochemical outcome of palladium-catalyzed hydrogenolysis reactions of azabicyclobutane precursors. researchgate.net
The interplay of these electronic and steric factors is a critical consideration in the design of synthetic routes involving trifluoromethyl-substituted azetidines and for predicting their chemical behavior.
Spectroscopic and Structural Characterization Methods for Azetidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of azetidine (B1206935) derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule.
Proton (¹H) NMR spectroscopy is instrumental in defining the hydrogen framework of a molecule. For (S)-2-(trifluoromethyl)azetidine tosylate, the ¹H NMR spectrum reveals characteristic signals for the protons on the azetidine ring and the tosylate counter-ion.
The protons on the strained four-membered azetidine ring typically appear as complex multiplets due to spin-spin coupling. The proton at the C2 position, adjacent to the trifluoromethyl group, is expected to be a multiplet due to coupling with both the protons on C3 and the fluorine atoms of the CF₃ group. The chemical shifts of the azetidine ring protons are generally found in the range of 2.0 to 5.0 ppm. ipb.ptchemicalbook.com For instance, in the parent azetidine, the C2/C4 methylene (B1212753) protons resonate around 3.6 ppm, while the C3 protons are found near 2.3 ppm. chemicalbook.com The presence of the electron-withdrawing trifluoromethyl group at C2 would shift the signal for the H2 proton downfield.
The stereochemical arrangement of substituents on the azetidine ring can be deduced from the proton-proton coupling constants (J values). It is a general observation for azetidine rings that the vicinal coupling constant for cis protons (Jcis) is larger (typically 8.4-8.9 Hz) than that for trans protons (Jtrans, typically 5.8-7.9 Hz). ipb.pt This principle is crucial for assigning the relative stereochemistry of substituted azetidines. ipb.pt
The tosylate group presents two distinct signals in the aromatic region (7.0-8.0 ppm): a doublet for the aromatic protons ortho to the methyl group and another doublet for those ortho to the sulfonate group. A singlet, typically around 2.4 ppm, corresponds to the methyl group's protons. rsc.org
Table 1: Representative ¹H NMR Chemical Shifts for an Azetidine Tosylate Structure
| Protons | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Azetidine CH₂ (C3) | 2.0 - 2.8 | Multiplet | Protons on the carbon between the two CH groups. |
| Azetidine CH₂ (C4) | 3.5 - 4.5 | Multiplet | Protons on the carbon adjacent to the nitrogen. |
| Azetidine CH (C2) | 4.5 - 5.5 | Multiplet (dq) | Deshielded by adjacent nitrogen and CF₃ group; shows coupling to both H and F nuclei. |
| Azetidinium N-H₂⁺ | 9.0 - 10.0 | Broad Singlet | Chemical shift is variable and depends on solvent and concentration. |
| Tosylate CH₃ | ~2.4 | Singlet | Aromatic methyl group. |
| Tosylate Ar-H | ~7.2 and ~7.8 | Two Doublets | Aromatic protons showing an AA'BB' system. |
Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In the spectrum of this compound, distinct signals are observed for each carbon atom.
The carbon of the trifluoromethyl group (CF₃) appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F), typically with a large coupling constant of around 283 Hz. nih.gov Its chemical shift is generally in the range of 120-125 ppm. nih.gov The C2 carbon of the azetidine ring, directly attached to the CF₃ group, exhibits a quartet due to two-bond C-F coupling (²JC-F) of approximately 31-37 Hz, with a chemical shift around 60-65 ppm. nih.gov The other azetidine ring carbons, C3 and C4, resonate further upfield. chemicalbook.comnp-mrd.org
The tosylate counter-ion shows four signals for the aromatic carbons and one for the methyl carbon, which typically appears around 21 ppm. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts for a 2-(Trifluoromethyl)azetidine (B2671701) Moiety
| Carbon Atom | Typical Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Typical Coupling Constant (Hz) |
| C2 | 60 - 65 | Quartet | ²JC-F ≈ 31 - 37 |
| C3 | 20 - 30 | Singlet | - |
| C4 | 45 - 55 | Singlet | - |
| CF₃ | 120 - 125 | Quartet | ¹JC-F ≈ 283 |
For fluorinated compounds, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. researchgate.net The trifluoromethyl group in this compound gives rise to a single signal in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the CF₃ group's electronic environment. For 2-(trifluoromethyl)azetidines, this signal typically appears as a singlet around -71 to -72 ppm (relative to CFCl₃). nih.gov The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of a CF₃ group. This technique is highly valuable for confirming the incorporation of the trifluoromethyl moiety into the azetidine structure. beilstein-journals.orgcolorado.edu
Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov
For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be employed. In positive-ion mode, the spectrum would show a prominent peak corresponding to the protonated azetidine cation [C₄H₇F₃N]⁺. HRMS would confirm its elemental composition. For example, the calculated m/z for the related C₁₀H₉F₃N cation [M+H]⁺ was found to be 200.0682, which closely matched the experimental value of 200.0684. nih.gov The tosylate anion would be observed in negative-ion mode. Fragmentation patterns in tandem MS (MS/MS) experiments can provide further structural information about the azetidine ring's stability and fragmentation pathways.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy (for functional group analysis)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands. The N-H₂⁺ stretching vibrations of the secondary ammonium (B1175870) salt would appear as a broad band in the range of 2700-3300 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the 1100-1350 cm⁻¹ region. nih.gov The tosylate group gives rise to strong, characteristic absorptions for the S=O stretches (around 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹) and bands related to the substituted benzene (B151609) ring. jmchemsci.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in this compound is the p-toluenesulfonate group. The aromatic ring in the tosylate anion will exhibit characteristic absorption bands in the UV region, typically with a strong peak below 200 nm and weaker, structured bands between 250-280 nm, arising from π-π* transitions. The azetidine moiety itself does not have significant absorption in the standard UV-Vis range.
X-ray Diffraction for Solid-State Structure Determination and Stereochemistry
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. acs.org This technique provides precise measurements of bond lengths, bond angles, and torsional angles. For this compound, X-ray crystallography would unambiguously confirm the constitution and, crucially, the absolute stereochemistry at the C2 chiral center as '(S)'. nih.gov
The analysis would reveal the puckering of the four-membered azetidine ring and the preferred conformation of the trifluoromethyl group. ipb.pt Furthermore, it would detail the ionic interactions and hydrogen bonding network between the azetidinium cation and the tosylate anion in the crystal lattice, providing a complete picture of the solid-state architecture. eurjchem.comnih.gov
Chiral Purity Determination Methods (e.g., Chiral HPLC, GC)
The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical step in the synthesis and characterization of chiral molecules such as this compound. nih.gov The biological activity of enantiomers can differ significantly, with one providing therapeutic benefits while the other might be inactive or even toxic. scirp.org Consequently, regulatory bodies and pharmaceutical industries place a high emphasis on the development of enantiomerically pure compounds. scirp.orgeijppr.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for separating enantiomers and quantifying their purity. uma.esmdpi.com
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary method for the direct separation of enantiomers. eijppr.com The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus separation. eijppr.com The formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP is the basis for this separation. eijppr.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most versatile and widely used for resolving a broad range of chiral compounds. eijppr.combujnochem.com These columns, often functionalized with derivatives like 3,5-dimethylphenylcarbamate, create chiral cavities and surfaces where enantiomers can bind through a combination of hydrogen bonding, π-π stacking, and steric interactions. sigmaaldrich.com
While a specific, validated method for this compound is not publicly documented, methods for structurally related compounds, particularly those containing an azetidine ring, provide a strong basis for method development. For instance, a normal-phase HPLC method was successfully developed and validated for the enantiomeric resolution of Ezetimibe, a compound featuring an azetidin-2-one (B1220530) core. scirp.orgsemanticscholar.org The separation was achieved on a polysaccharide-based chiral column, demonstrating the utility of this column type for azetidine-containing molecules. scirp.orgsemanticscholar.org Additionally, for fluorinated compounds, specialized fluorinated stationary phases can offer complementary or enhanced selectivity compared to traditional alkyl phases. researchgate.netchromatographyonline.com
Table 1: Example Chiral HPLC Conditions for an Azetidine-Containing Compound (Ezetimibe)
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) | scirp.orgsemanticscholar.org |
| Column (CSP) | Chiral Pak AS-H (250 x 4.6 mm, 5 µm) | scirp.orgsemanticscholar.org |
| Mobile Phase | n-Hexane:Ethanol:2-Propanol:Trifluoroacetic acid (84:12:4:0.1 v/v) | scirp.orgsemanticscholar.org |
| Flow Rate | Not specified, but typical for HPLC is 1.0 mL/min | scirp.orgsemanticscholar.org |
| Detection | UV | scirp.orgsemanticscholar.org |
| Resolution (Rs) | > 2.0 between enantiomers | scirp.orgsemanticscholar.org |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another highly effective technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. gcms.cz The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz
For non-volatile compounds or those with polar functional groups, such as amines and carboxylic acids, a derivatization step is typically required before GC analysis. sigmaaldrich.com This process involves converting the polar groups into less polar, more volatile derivatives. sigmaaldrich.com A significant advantage of this approach is that an achiral derivatizing reagent can be used, as the separation of the resulting diastereomers occurs on the chiral column. sigmaaldrich.com
A chiral GC-MS method has been developed for the analysis of cyclic secondary amino acids, including azetidine-2-carboxylic acid, a direct precursor to many functionalized azetidines. nih.gov This method involves a two-step derivatization process, first with heptafluorobutyl chloroformate and then with methylamine, to produce volatile derivatives suitable for GC analysis. nih.gov The separation was performed on a Chirasil-L-Val column, demonstrating the successful resolution of azetidine-based enantiomers. nih.gov This approach would be highly applicable to determining the chiral purity of intermediates in the synthesis of this compound.
Table 2: Example Chiral GC-MS Conditions for an Azetidine Precursor
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Gas Chromatography–Mass Spectrometry (GC-MS) | nih.gov |
| Derivatization | 1. Heptafluorobutyl chloroformate; 2. Methylamine | nih.gov |
| Column (CSP) | Capillary Chirasil-L-Val | nih.gov |
| Carrier Gas | Helium or Hydrogen | nih.gov |
| Temperature Program | Optimized to separate the specific derivatives | nih.gov |
| Detection | Mass Spectrometry (MS) | nih.gov |
Advanced Synthetic Applications of Chiral Fluorinated Azetidines in Organic Synthesis
Design and Construction of Complex Polycyclic and Spirocyclic Scaffolds
Chiral 2-(trifluoromethyl)azetidines are valuable precursors for the synthesis of intricate polycyclic and spirocyclic frameworks, which are highly sought after in drug discovery due to their three-dimensional complexity and structural novelty. nih.gov The synthetic utility of these azetidines often involves strain-release driven reactions, where the inherent energy of the four-membered ring is harnessed to construct more elaborate structures. nih.govresearchgate.netresearchgate.net
One prominent strategy involves the reaction of 2-(trifluoromethyl)‐1‐azabicyclo[1.1.0]butanes, which serve as precursors to the azetidine (B1206935) core. These strained bicyclic compounds can undergo polar ring-opening reactions with various reagents to introduce functionality, which can then be used in subsequent cyclization steps to form spirocycles. For instance, reaction with benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) can yield substituted 2-(trifluoromethyl)azetidines that are primed for further transformation. nih.govresearchgate.net An example is the ozonolysis of an exocyclic double bond on a synthesized azetidine, followed by reduction, which affords an azaspirocyclic ketone. researchgate.net
While direct examples commencing from (S)-2-(trifluoromethyl)azetidine tosylate are not extensively detailed in readily available literature, the principle of activating the azetidine nitrogen to facilitate cyclization is well-established. The tosylate salt can be considered a precursor to a reactive azetidinium ion. This intermediate can undergo intramolecular reactions with a tethered nucleophile, leading to the formation of fused or spirocyclic systems. This approach leverages the azetidine as a constrained, chiral scaffold to control the stereochemistry of the newly formed rings. A general representation of this strategy is the cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides, which provides access to azetidine-fused tricyclic compounds through a 4-exo-dig radical cyclization pathway. rsc.org
Table 1: Synthetic Approaches to Azetidine-Containing Spirocycles
| Precursor Type | Reaction | Resulting Scaffold |
| 2-(Trifluoromethyl)‐1‐azabicyclo[1.1.0]butane | Strain-release ring-opening, functionalization, and intramolecular cyclization | Azaspirocyclic ketones and other spiro-azetidines |
| N-allyl sulfonylynamides | Cascade trifluoromethylation/cyclization | Azetidine-fused tricyclic compounds |
Development of Enantiopure Building Blocks for Nitrogen-Containing Organic Compounds
This compound is a quintessential example of an enantiopure building block used for the synthesis of various nitrogen-containing organic compounds. rsc.org The trifluoromethyl group significantly influences the chemical and physical properties of the target molecules, such as basicity, lipophilicity, and metabolic stability, which are critical parameters in medicinal chemistry. nih.gov
The primary utility of this compound lies in the reactivity of the azetidine ring, which can be activated and subsequently opened by a wide range of nucleophiles. Activation typically involves protonation or quaternization of the azetidine nitrogen, a process for which the tosylate salt is an ideal precursor. The resulting azetidinium ion becomes susceptible to nucleophilic attack. nih.gov
Research has demonstrated that the ring-opening of 1-alkyl-2-(trifluoromethyl)azetidinium intermediates occurs regiospecifically at the C4 position. nih.govresearchgate.net This selective bond cleavage, driven by the electronic influence of the trifluoromethyl group, provides a reliable method for accessing a diverse array of acyclic α-CF₃-amines. Nucleophiles including oxygen, nitrogen, carbon, sulfur, and halogen species can be employed, highlighting the versatility of this synthetic strategy. nih.gov This method stands in contrast to the reactivity of azetidines bearing other electron-withdrawing groups at the C2 position, underscoring the unique role of the CF₃ group in directing the reaction outcome. nih.gov
Table 2: Regiospecific Ring-Opening of Activated 2-(Trifluoromethyl)azetidines
| Activating Agent | Nucleophile | Product Type |
| Alkylation/Protonation | Oxygen (e.g., H₂O, ROH) | γ-Amino-α-(trifluoromethyl) alcohol derivatives |
| Alkylation/Protonation | Nitrogen (e.g., R₂NH) | α,γ-Diamino-α-(trifluoromethyl) alkanes |
| Alkylation/Protonation | Carbon (e.g., Grignard reagents) | γ-Amino-α-(trifluoromethyl) alkanes |
| Alkylation/Protonation | Sulfur (e.g., RSH) | γ-Amino-α-(trifluoromethyl) thioethers |
| Alkylation/Protonation | Halogen (e.g., X⁻) | γ-Halo-α-(trifluoromethyl) amines |
Synthesis of Conformationally Restricted Analogs of Natural Products and Amino Acids
The rigid framework of the azetidine ring makes it an excellent scaffold for the synthesis of conformationally restricted analogs of natural products, particularly amino acids. wikipedia.orglifechemicals.com By incorporating the 2-(trifluoromethyl)azetidine (B2671701) moiety, chemists can create novel amino acids with unique structural constraints that can enforce specific secondary structures in peptides. acs.org
A key synthetic target in this area is enantiopure (2R)- or (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid. acs.orgnih.gov This compound is a highly constrained analog of proline and a valuable quaternary α-trifluoromethyl amino acid. Its synthesis has been achieved via a multi-step sequence starting from ethyl 4,4,4-trifluoroacetoacetate and an enantiopure chiral auxiliary like (R)-phenylglycinol. acs.orgnih.gov A crucial step in this synthesis is a Strecker-type reaction on a chiral bicyclic oxazolidine (B1195125) intermediate, which establishes the stereochemistry of the final product. nih.gov
The resulting (S)-2-(trifluoromethyl)azetidine-2-carboxylic acid can then be hydrolyzed under basic conditions to yield the fully deprotected, enantiopure amino acid. nih.gov Interestingly, under acidic conditions, hydrolysis can lead to the ring-opening of the azetidine, providing a synthetic route to novel α-trifluoromethyl-homoserine derivatives. nih.gov These fluorinated, constrained amino acids serve as powerful tools for probing protein structure and function and for developing new therapeutic agents. acs.orgnih.gov
Application in Peptidomimetic Chemistry as Non-Natural Amino Acid Surrogates
In the field of peptidomimetic chemistry, non-natural amino acids are incorporated into peptide sequences to enhance properties such as proteolytic stability, receptor affinity, and bioavailability. umich.educhemrxiv.orgnih.gov Azetidine-2-carboxylic acid and its derivatives are recognized as effective proline surrogates, capable of inducing specific turns and secondary structures in peptide chains. acs.orgumich.edu
The compound (S)-2-(trifluoromethyl)azetidine-2-carboxylic acid is particularly noteworthy in this context. It combines the conformational constraints of the azetidine ring with the potent electronic effects of the trifluoromethyl group. The strong electron-withdrawing nature of the CF₃ group deactivates the adjacent nitrogen atom, which presents a significant challenge for standard peptide coupling reactions. researchgate.net
To overcome this hurdle, specialized synthetic strategies have been developed. One effective approach is the synthesis of dipeptide building blocks in solution phase, where the difficult peptide bond formation onto the nitrogen of the α-trifluoromethyl-azetidine is accomplished using highly reactive acylating agents like amino acid chlorides or mixed anhydrides. researchgate.net These pre-formed, protected dipeptides can then be readily incorporated into larger peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. This building block strategy enables the efficient and systematic introduction of this unique, constrained, and fluorinated non-natural amino acid into peptidomimetics, opening new avenues for drug design and protein engineering. acs.orgresearchgate.net
Theoretical and Mechanistic Investigations in Trifluoromethyl Azetidine Chemistry
Computational Studies on Azetidine (B1206935) Ring Strain and Stability
The azetidine ring is characterized by significant ring strain, a consequence of deviations from ideal bond angles, which is a primary driver of its chemical reactivity. rsc.org Computational studies, often employing Density Functional Theory (DFT), are utilized to quantify this strain energy and to understand how substituents influence the ring's stability. The introduction of a trifluoromethyl (CF3) group at the C2 position introduces potent electronic and steric effects that modulate the inherent strain of the heterocycle.
The CF3 group is strongly electron-withdrawing and possesses considerable steric bulk, often compared to an isopropyl group. nih.govresearchgate.net These characteristics are computationally predicted to influence the azetidine ring in several ways:
Ring Puckering: Azetidine rings are not planar and exist in puckered conformations. Computational models can determine the preferred pucker angle and the energy barrier to ring inversion. The bulky CF3 group is expected to have a high preference for an equatorial or pseudo-equatorial position to minimize steric clashes, thereby influencing the conformational landscape and stability of the molecule.
Electronic Stability: The inductive effect of the CF3 group lowers the electron density at the C2 position and decreases the basicity of the ring nitrogen atom. nih.gov This reduction in nucleophilicity is a key factor in the stability of the ring toward certain reagents and influences its reactivity profile.
| Compound | Calculated Ring Strain (kcal/mol) | Key Computational Observations |
|---|---|---|
| Azetidine (Parent) | ~25.4 | Serves as a baseline for comparison of substituted rings. rsc.org |
| 2-(Trifluoromethyl)azetidine (B2671701) | Predicted to be similar to or slightly higher than parent azetidine | The electron-withdrawing CF3 group can alter C-N bond lengths and ring pucker, influencing overall strain. nih.govresearchgate.net |
Elucidation of Reaction Mechanisms and Transition State Analysis
Theoretical chemistry plays a vital role in mapping the reaction pathways of trifluoromethyl azetidines. A prominent area of investigation is the synthesis of these compounds from highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs) through polar strain-release reactions. nih.govresearchgate.net
In these reactions, an electrophile (e.g., from benzyl (B1604629) chloroformate or trifluoroacetic anhydride) attacks the nitrogen atom of the ABB, forming a reactive azonium intermediate. nih.gov This is followed by a nucleophilic attack at C3, which cleaves the central C-N bond and opens the bicyclic system to form the azetidine ring. Computational analysis of this mechanism involves:
Mapping the Reaction Coordinate: Calculating the energy profile of the reaction from reactants to products, including any intermediates and transition states.
Transition State (TS) Analysis: Locating the geometry and energy of the transition states. For instance, in the ring-opening of ABBs, calculations can confirm a concerted or stepwise process for the C-N bond cleavage and new bond formation. researchgate.net
Intermediate Stability: Assessing the stability of key intermediates, such as the azonium cation, which is crucial for the reaction to proceed.
A notable example involves the radical reduction of a 3-chloro-2-(trifluoromethyl)azetidine. nih.gov The reaction yields a nearly 1:1 mixture of diastereomers. Transition state analysis provides an explanation: the abstraction of a hydrogen atom by the intermediate radical can occur from two faces. The corresponding transition states, TS2 and TS2', both experience significant steric interactions involving the bulky CF3 group, leading to similar activation energies and thus a low diastereomeric ratio. nih.gov
| Reaction Step | System Studied | Mechanistic Insight from Computation |
|---|---|---|
| Polar Ring-Opening | 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane + Electrophile | Formation of an azonium intermediate, followed by nucleophilic attack at C3. No significant positive charge buildup is predicted at C3 in the transition state. nih.gov |
| Radical Hydrodechlorination | 3-Chloro-2-(trifluoromethyl)azetidine | Analysis of diastereomeric transition states (TS2 and TS2') reveals steric clashes that explain the observed low diastereoselectivity (55:45 ratio). nih.gov |
| Intramolecular Cyclization | γ-amino alcohol with a tosylate leaving group | Models the SN2-type displacement where the amino group attacks the carbon bearing the tosylate, forming the azetidine ring. nih.govchim.it |
Theoretical Predictions of Regio- and Stereoselectivity in Azetidine Transformations
Computational models are powerful tools for predicting the outcomes of reactions where multiple isomers can be formed. In the chemistry of 2-(trifluoromethyl)azetidines, regio- and stereoselectivity are often dictated by the steric and electronic influence of the CF3 group.
For example, the strain-release reaction of 2-(trifluoromethyl)-ABBs with trifluoroacetic anhydride (B1165640), followed by hydrolysis, yields 2-(trifluoromethyl)azetidin-3-ols with high diastereoselectivity (dr = 96:4). nih.gov The observed trans relationship between the incoming hydroxyl group and the existing trifluoromethyl group was confirmed by X-ray crystallography. nih.gov Theoretical calculations can rationalize this high selectivity by comparing the energies of the transition states leading to the syn and anti products. The transition state for the anti product is typically found to be lower in energy, as it minimizes steric repulsion between the nucleophile and the bulky CF3 group during the ring-opening of the azonium intermediate.
Similarly, in reductive radical cyclizations to form spirocyclic azetidines, the reaction proceeds to give a single detectable diastereomer. nih.gov This outcome is consistent with a 5-exo-dig cyclization of the azetidinyl radical occurring trans to the CF3 substituent, a preference that can be explained by computational modeling of the radical intermediates and transition states. nih.gov
| Transformation | Observed Selectivity | Theoretical Rationale |
|---|---|---|
| Formation of azetidin-3-ols from ABBs | High diastereoselectivity (dr = 96:4), favoring the trans product. nih.gov | The transition state leading to the trans isomer is energetically favored due to minimized steric interaction between the nucleophile and the CF3 group. |
| Reductive Radical Cyclization | Formation of a single diastereomer. nih.gov | A 5-exo-dig cyclization pathway proceeding trans to the CF3 group is the lowest energy path. |
| Nucleophilic Ring-Opening of Aziridines | Regioselective attack at the less hindered carbon. researchgate.net | The CF3 group sterically shields the adjacent carbon, directing nucleophiles to the other side of the ring. |
Structure-Reactivity Relationships within the Azetidine Class (focused on chemical reactivity)
Structure-reactivity relationships describe how changes in a molecule's structure affect its reaction rates and outcomes. For trifluoromethyl azetidines and their precursors, the interplay between the strained ring and substituent electronics is a key area of study.
The synthesis of 2-(trifluoromethyl)azetidines from 3-aryl-substituted ABBs provides a clear case study. The nature of the substituent on the aryl ring significantly impacts the reaction's success. nih.gov
Electron-Withdrawing Groups: Substituents like p-nitro or p-halo are well-tolerated, and the corresponding azetidines are formed in good yields. This suggests that the reaction mechanism does not involve a significant buildup of positive charge at the C3 position in the rate-determining step. nih.gov
Electron-Donating Groups: A strongly donating group like p-methoxy leads to decomposition of the starting material under the reaction conditions. nih.gov This indicates that increased electron density in the aryl ring destabilizes an intermediate or transition state, possibly by promoting alternative, undesired reaction pathways.
Steric Hindrance: An ortho-substituted aryl group (e.g., ortho-chlorophenyl) can completely shut down the reaction under standard conditions, presumably by sterically blocking the approach of the electrophile to the nitrogen atom. nih.gov
The CF3 group itself is a dominant structural feature. Its strong electron-withdrawing effect reduces the nitrogen's basicity, which could be expected to decrease reactivity toward electrophiles. However, the immense energy released by opening the strained ABB ring provides a sufficient thermodynamic driving force for the reaction to proceed efficiently despite this deactivating effect. nih.gov
| Structural Feature/Substituent | Effect on Reactivity in Strain-Release Reactions | Observed Outcome |
|---|---|---|
| C2-CF3 group | Electron-withdrawing, sterically bulky. | Reduces nitrogen basicity but does not prevent reaction due to high ring strain release. nih.gov |
| C3-Aryl with Electron-Withdrawing Group (e.g., p-NO2) | Stabilizes the system or has a negligible electronic effect on the transition state. | Reaction proceeds smoothly with good yields (61%-85%). nih.gov |
| C3-Aryl with Strong Electron-Donating Group (e.g., p-OCH3) | Destabilizes intermediates/transition states. | Significant decomposition of starting material. nih.gov |
| C3-Aryl with Ortho-Substituent (e.g., o-Cl) | Introduces steric hindrance around the reaction center. | Reaction is inhibited under standard conditions. nih.gov |
Q & A
Q. What are the established synthetic routes for (S)-2-(trifluoromethyl)azetidine tosylate, and what are their key methodological considerations?
Answer: The synthesis of this compound involves enantioselective strategies and functional group protection. A key step is the tosylation of azetidine intermediates, as demonstrated in the preparation of similar azetidine derivatives. For example:
- Enantioselective hydrogenation : Adapted from methods for (S)-2-(trifluoromethyl)piperidine, iridium-catalyzed hydrogenation of trifluoromethyl-substituted precursors can be employed to achieve chiral control .
- Tosylation : Reacting the azetidine intermediate with p-toluenesulfonyl chloride in pyridine yields the tosylate salt. Reaction conditions (e.g., 65 hours at room temperature) are critical to avoid racemization .
Key Considerations : Use anhydrous conditions, monitor reaction progress via TLC, and purify via column chromatography to isolate the tosylate.
Q. What are the critical physical and chemical properties of this compound for experimental design?
Answer: Relevant properties include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 297.3 g/mol | |
| Purity | ≥95% | |
| Optical rotation ([α]) | Not reported; similar compounds show -14.4° (c=0.5% in MeOH) | |
| Solubility | Likely polar aprotic solvents (THF, DMF) |
Experimental Implications : Solubility dictates reaction solvent choice (e.g., THF for coupling reactions). Optical rotation measurements are essential for confirming enantiopurity.
Q. What analytical techniques are routinely used to characterize this compound?
Answer:
- HPLC : Retention times under specific conditions (e.g., SQD-FA05: 1.01–1.70 minutes) help assess purity and identity .
- NMR/IR Spectroscopy : H/C NMR confirms structural integrity (e.g., sp hybridized azetidine protons at δ 3.78 ppm), while IR detects sulfonate stretches (~1170–1200 cm) .
- Mass Spectrometry : LCMS (e.g., m/z 297 [M+H]) validates molecular weight .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for higher enantiomeric excess (ee)?
Answer:
- Catalyst Screening : Test chiral iridium catalysts (e.g., Mandyphos analogs) for hydrogenation efficiency. Adjust ligand-to-metal ratios to enhance stereocontrol .
- Reaction Engineering : Use high-pressure hydrogenation reactors (10–50 bar H) to improve kinetics. Monitor ee via chiral HPLC .
- Mechanistic Insights : Computational studies (DFT) can predict transition states to guide catalyst design .
Q. How do reaction mechanisms differ in azetidine ring-opening reactions involving this compound?
Answer:
- Nucleophilic Ring-Opening : The electron-withdrawing trifluoromethyl group increases ring strain, favoring nucleophilic attack at the β-carbon. Tosylate acts as a leaving group, enabling SN pathways .
- Regioselectivity : Steric effects from the trifluoromethyl group direct nucleophiles (e.g., amines) to the less hindered position. Kinetic studies (e.g., variable-temperature NMR) quantify activation barriers .
Q. How should researchers resolve contradictions in analytical data (e.g., conflicting HPLC retention times)?
Answer:
- Method Standardization : Reproduce analyses using identical columns (e.g., C18), mobile phases (e.g., acetonitrile/water + 0.1% TFA), and gradients .
- Spiking Experiments : Co-inject with reference standards to confirm co-elution.
- Cross-Validation : Correlate LCMS (m/z 297) with F NMR (δ -60 to -70 ppm for CF) to confirm identity .
Q. What strategies are effective in designing stable formulations or derivatives of this compound?
Answer:
- Salt Screening : Test counterions (e.g., mesylate, besylate) for improved crystallinity via X-ray diffraction .
- Prodrug Approaches : Protect the azetidine nitrogen with acyloxymethyl groups to enhance bioavailability. Hydrolysis studies (pH 7.4 buffer) assess stability .
- Polymorph Control : Use solvent-antisolvent crystallization (e.g., ethanol/water) to isolate stable polymorphs, monitored by DSC/TGA .
Data Contradiction Example :
If HPLC retention times vary between batches (e.g., 1.25 vs. 1.70 minutes), investigate:
- Degradation : Check for hydrolysis by LCMS.
- Column Aging : Replace columns and recalibrate methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

